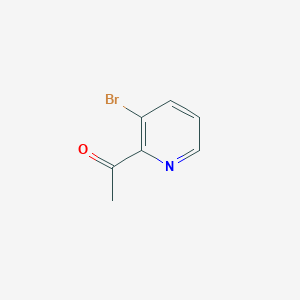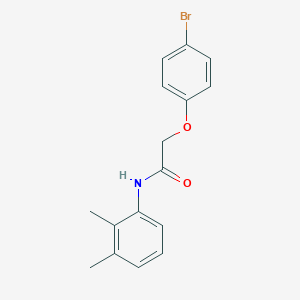
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
説明
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid (4-DCPD) is an organic compound belonging to the class of dicarboxylic acids. It is a white, odorless, crystalline solid with a melting point of 134-136°C. 4-DCPD is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.
科学的研究の応用
Synthesis and Derivatization
- The compound serves as a scaffold in organic synthesis, acting like NAD(P)H reducing agents. It enables downstream derivatization towards new 1,4-dihydropyridine molecules (Borgarelli et al., 2022).
Crystal Structure Analysis
- The compound's crystal structure demonstrates hydrogen bonding interactions, revealing insights into crystal packing and the role of substituents (Caignan & Holt, 2000).
Chemical Synthesis
- It is used as a starting material in chemical synthesis, exemplifying its importance in creating new chemical entities and understanding impurities in other compounds (Zhou Bang-chan, 2014).
Exploration of Weak Interactions
- The fluorine atom on the dihydropyridine nucleus is studied for understanding non-covalent interactions affecting crystal packing (Shashi et al., 2020).
Enantioselectivity Studies
- Investigating enantioselectivity with Candida rugosa lipase, this compound aids in synthesizing esters and establishing absolute configurations of enzymatically produced acids (Sobolev et al., 2002).
Anticonvulsive Agent Evaluation
- Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsive agents, showcasing its medicinal chemistry applications (Prasanthi, 2016).
Antitubercular Activity
- N-aryl derivatives of 1,4-dihydropyridine containing this compound exhibit promising antitubercular activity, indicating its potential in drug development (Trivedi et al., 2011).
作用機序
Target of Action
The primary targets of this compound, also known as Cariprazine , are central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors . It also acts as an antagonist at serotonin 5-HT 2A receptors .
Mode of Action
Cariprazine works as a partial agonist at its primary targets . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can help to balance the neurotransmitter levels in the brain. It has a preference for the D3 receptor .
Biochemical Pathways
The exact biochemical pathways affected by Cariprazine are complex and involve multiple neurotransmitter systems. Its therapeutic effects are believed to be related to its influence ondopamine and serotonin receptors . By acting as a partial agonist, Cariprazine can help to regulate the activity of these neurotransmitters, potentially affecting various downstream pathways related to mood and cognition.
Pharmacokinetics
Cariprazine exhibits high bioavailability and is primarily metabolized in the liver via CYP3A4 and to a lesser extent CYP2D6 . Its metabolites include desmethylcariprazine and didesmethylcariprazine . The elimination half-life is 2-4 days for the parent drug, and 1-3 weeks for active metabolites . Approximately 10% of an administered dose is excreted as unchanged Cariprazine in urine .
Result of Action
The molecular and cellular effects of Cariprazine’s action are related to its influence on dopamine and serotonin receptors. By acting as a partial agonist, it can help to balance the levels of these neurotransmitters in the brain. This can lead to a reduction in symptoms of disorders like schizophrenia and bipolar disorder .
Action Environment
The action, efficacy, and stability of Cariprazine can be influenced by various environmental factors. These can include the individual’s overall health status, the presence of other medications (which can affect Cariprazine’s metabolism), and genetic factors that can influence how the individual’s body processes the medication .
特性
IUPAC Name |
4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-6-10(14(19)20)12(11(15(21)22)7(2)18-6)8-4-3-5-9(16)13(8)17/h3-5,12,18H,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUMHOAQJSSYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160559 | |
| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid | |
CAS RN |
138279-32-0 | |
| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138279320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08U7I74079 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
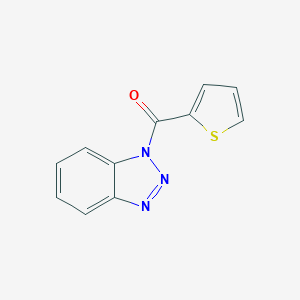
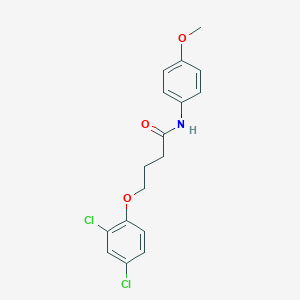

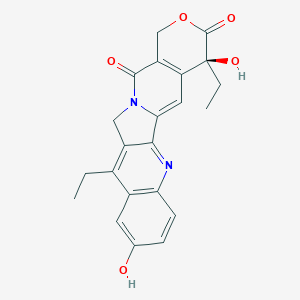
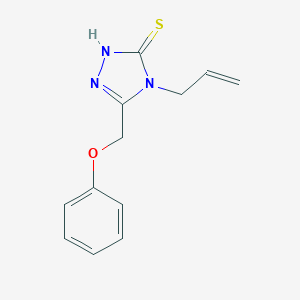
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)


